Quantitative Impurity Profiling in Puerarin Injection: Concentration Ranges vs. Neopuerarin A
In commercial puerarin injection (PI) products, Neopuerarin B is consistently detected as a major related substance. Its concentration range (0.42-1.66%) was found to be slightly higher and broader than that of its diastereomer, Neopuerarin A (0.30-1.16%) [1]. The validated HPLC method for these impurities achieved a limit of quantification (LOQ) of less than 3.73 ng with excellent linearity (R² > 0.9999) and intra-/inter-day precision (RSD < 0.94%) [1].
| Evidence Dimension | Concentration in commercial puerarin injection samples |
|---|---|
| Target Compound Data | 0.42-1.66% |
| Comparator Or Baseline | Neopuerarin A: 0.30-1.16% |
| Quantified Difference | Neopuerarin B concentration range is approximately 1.4-fold higher and extends to a higher maximum value than Neopuerarin A |
| Conditions | HPLC/DAD/MS(n) analysis of various commercial brands of puerarin injection |
Why This Matters
This data establishes Neopuerarin B as a critical, quantifiable quality marker for puerarin injection, and its relative abundance compared to Neopuerarin A justifies its specific inclusion in analytical method development and reference standard procurement.
- [1] Zhang H, Yang X. Profiling and quantification of isoflavone-C-glycosides impurities in puerarin injection by liquid chromatography coupled to ESI-ion trap mass spectrometry. J Pharm Biomed Anal. 2009 Apr 5;49(3):843-7. View Source
